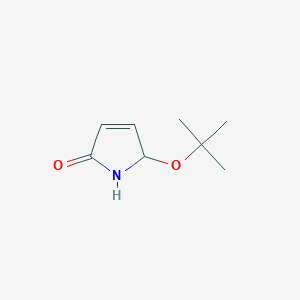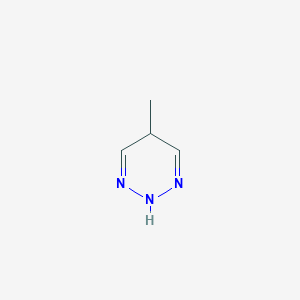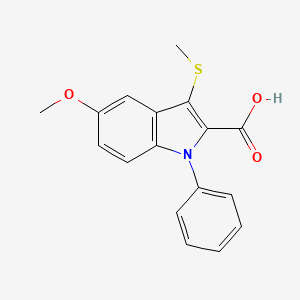
5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the indole ring using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
化学反応の分析
Types of Reactions
5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted indoles depending on the nucleophile used.
科学的研究の応用
5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy and methylsulfanyl groups can influence its binding affinity and selectivity towards these targets, while the carboxylic acid group can affect its solubility and bioavailability.
類似化合物との比較
Similar Compounds
5-Methoxy-3-(methylsulfanyl)-1H-indole-2-carboxylic acid: Lacks the phenyl group, which can affect its chemical properties and biological activities.
5-Methoxy-1-phenyl-1H-indole-2-carboxylic acid: Lacks the methylsulfanyl group, which can influence its reactivity and interactions with molecular targets.
3-(Methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid: Lacks the methoxy group, which can affect its solubility and chemical reactivity.
Uniqueness
5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid is unique due to the presence of all three functional groups (methoxy, methylsulfanyl, and carboxylic acid) on the indole ring. This combination of groups can result in unique chemical properties and biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
104961-51-5 |
|---|---|
分子式 |
C17H15NO3S |
分子量 |
313.4 g/mol |
IUPAC名 |
5-methoxy-3-methylsulfanyl-1-phenylindole-2-carboxylic acid |
InChI |
InChI=1S/C17H15NO3S/c1-21-12-8-9-14-13(10-12)16(22-2)15(17(19)20)18(14)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,19,20) |
InChIキー |
SGMLOONGAFYNII-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(C(=C2SC)C(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)

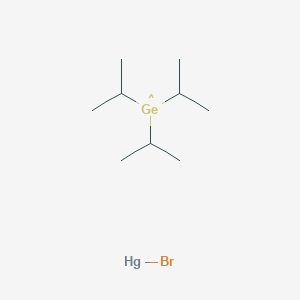

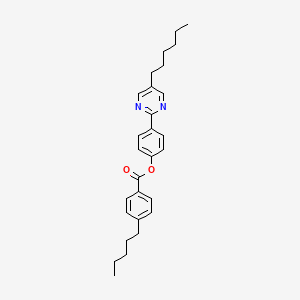
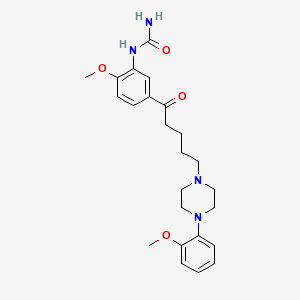
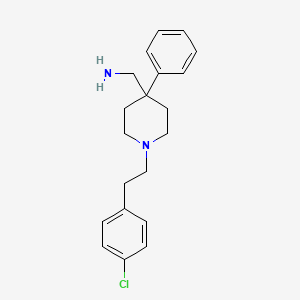
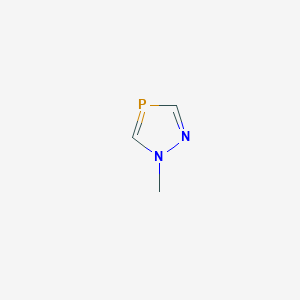
![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
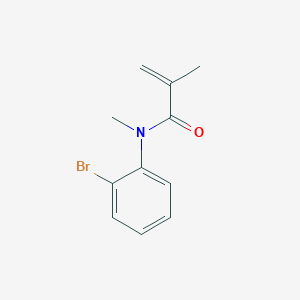
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)

